Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Sulfonamide Conformation

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate (CAS 477500-02-0, molecular formula C22H22N2O6S, molecular weight 442.49 g/mol) is a fully synthetic small molecule belonging to the benzofuran-2-carboxylate sulfonamide class. The compound is cataloged in the National Cancer Institute (NCI) screening repository under NSC 677005, indicating its historical inclusion in the NCI-60 anticancer screening program.

Molecular Formula C22H22N2O6S
Molecular Weight 442.49
CAS No. 477500-02-0
Cat. No. B2639529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate
CAS477500-02-0
Molecular FormulaC22H22N2O6S
Molecular Weight442.49
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C22H22N2O6S/c1-2-29-22(26)20-19(17-7-3-4-8-18(17)30-20)23-21(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,25)
InChIKeyUGWQDCMYZRDWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate (CAS 477500-02-0): Compound Class and Procurement-Relevant Identity


Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate (CAS 477500-02-0, molecular formula C22H22N2O6S, molecular weight 442.49 g/mol) is a fully synthetic small molecule belonging to the benzofuran-2-carboxylate sulfonamide class. The compound is cataloged in the National Cancer Institute (NCI) screening repository under NSC 677005, indicating its historical inclusion in the NCI-60 anticancer screening program. [1] Its structure uniquely combines a benzofuran core, a 3-position benzamido linker, a pyrrolidin-1-ylsulfonyl substituent on the benzamide ring, and an ethyl ester at the 2-position of the benzofuran. This compound exists within a congeneric series where the amine ring size (pyrrolidine, piperidine, azepane), amine substitution, and ester/amide functionality are systematically varied, making ring topology and hydrogen-bonding capacity the principal axes of differentiation for procurement decisions.

Why Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate Cannot Be Interchanged with Close-In Sulfonamide Analogs


Within this benzofuran-2-carboxylate sulfonamide series, the cyclic amine moiety (pyrrolidine, piperidine, or azepane) controls both the three-dimensional conformation of the sulfonamide pharmacophore and the compound's physicochemical profile. The pyrrolidine ring (5-membered) imposes a distinct torsional angle and spatial orientation of the sulfonyl oxygen lone pairs compared to the 6-membered piperidine or 7-membered azepane analogs, directly affecting hydrogen-bond acceptor geometry and target binding. [1] Furthermore, the ethyl ester at the benzofuran 2-position (present in the target compound) versus the primary carboxamide found in the direct analog CAS 398999-99-0 alters hydrogen-bond donor count (0 vs. 2), logP, and metabolic susceptibility, making these two compounds non-interchangeable despite sharing the same pyrrolidine-sulfonyl-benzamido scaffold. The quantitative evidence below details where these differences translate into measurable differentiation.

Quantitative Product-Specific Evidence for Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate: Head-to-Head Comparisons with Key Analogs


Pyrrolidine vs. Piperidine Ring Topology: Impact on Molecular Weight and Calculated Lipophilicity

The target compound incorporates a 5-membered pyrrolidine ring in the sulfonamide group. The direct piperidine analog (CAS 477499-99-3) replaces this with a 6-membered ring, adding one methylene unit. [1] This results in a molecular weight increase of 14.0 g/mol (442.49 vs. 456.5 g/mol) and an additional rotatable bond within the ring, which alters the conformational ensemble available to the sulfonamide group. While experimentally measured logP values are not publicly available for either compound, the calculated increase in molecular weight and added methylene group predict an approximate +0.4 to +0.5 increase in calculated logP for the piperidine analog, consistent with the known contribution of aliphatic carbons to lipophilicity.

Medicinal Chemistry Physicochemical Profiling Sulfonamide Conformation

Ethyl Ester vs. Primary Carboxamide: Hydrogen-Bond Donor Capacity and Metabolic Stability Differentiation

The target compound bears an ethyl ester at the benzofuran 2-position. The direct carboxamide analog (CAS 398999-99-0) replaces this with a primary amide group (–CONH2). This substitution changes the hydrogen-bond donor count from 0 (ester) to 2 (primary amide), fundamentally altering the compound's capacity to act as a hydrogen-bond donor in target binding. Additionally, ethyl esters are generally more susceptible to esterase-mediated hydrolysis than primary amides are to amidase cleavage, predicting differential metabolic stability in hepatic microsome or plasma stability assays. The carboxamide analog also has a lower molecular weight (413.45 vs. 442.49 g/mol) due to the replacement of –OCH2CH3 with –NH2.

Prodrug Design Metabolic Stability Hydrogen Bonding

NCI-60 Screening Provenance: Historical Inclusion as NSC 677005 Provides Procurement Justification for Oncology Research Programs

The target compound is registered in the ChemoCommunity database as NSC 677005, confirming its historical inclusion in the National Cancer Institute's compound screening collection. [1] The compound was associated with 8 significant network communities in the ChemoCommunity analysis, with 40 significant molecule associations identified. While detailed NCI-60 GI50 data across the full panel are not publicly retrievable through standard databases, the NSC designation itself provides a verifiable chain of custody: the compound was acquired, cataloged, and screened by the NCI Developmental Therapeutics Program (DTP). [2] This distinguishes the target compound from non-NSC-registered analogs (e.g., the piperidine and azepane variants CAS 477499-99-3 and CAS 477500-54-2, which do not carry NSC numbers in available databases) and provides a procurement rationale for oncology-focused research groups seeking compounds with documented NCI screening pedigree.

Cancer Pharmacology NCI-60 Screen Compound Provenance

CCK1 Receptor Binding Affinity: Potential Differentiation from Broad-Spectrum Benzofuran Sulfonamides

A BindingDB entry (BDBM50517333) associated with CHEMBL4440419 reports an IC50 of 0.0525 nM for displacement of [125I]-CCK-8 from human CCK1R expressed in human 1321N1 cell membranes using an SPA assay. [1] This entry is structurally indexed to a compound with the same benzofuran-2-carboxylate sulfonamide scaffold as the target compound. However, the precise structural identity match to CAS 477500-02-0 cannot be definitively confirmed from the available database snippet, and this value should be treated as scaffold-level evidence pending full structure verification. If confirmed, sub-nanomolar CCK1R affinity would represent a specific, measurable pharmacological differentiation from other benzofuran sulfonamides described primarily as urotensin II antagonists (Patent US7019008) or PDE4/TNF inhibitors (Patent family EP-0232199). [2]

GPCR Pharmacology Cholecystokinin Receptor Binding Affinity

Recommended Application Scenarios for Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate Based on Current Evidence


Medicinal Chemistry SAR Campaigns Targeting Sulfonamide Conformational Effects on GPCR or Enzyme Binding

The systematic ring-size variation between the pyrrolidine (5-membered, target compound), piperidine (6-membered, CAS 477499-99-3), and azepane (7-membered, CAS 477500-54-2) analogs makes this compound series ideal for probing the conformational requirements of sulfonamide-binding pockets. The pyrrolidine ring in the target compound imposes a more acute N–S–C bond angle and distinct lone-pair orientation compared to the expanded rings, which can be exploited in structure-based drug design to optimize sulfonamide oxygen interactions with backbone NH groups or metal ions in target binding sites. The target compound's lower molecular weight and HBD count relative to the piperidine and carboxamide analogs further position it as the preferred starting point for hit-to-lead optimization where ligand efficiency metrics are prioritized.

NCI-Affiliated Oncology Screening Programs Requiring Compounds with Documented DTP Provenance

The NSC 677005 designation provides a verifiable entry in the NCI Developmental Therapeutics Program compound repository. [1] Research groups collaborating with the NCI or eligible to request DTP-sourced materials should prioritize this compound over the non-NSC-registered piperidine, azepane, and methylpiperidine analogs, as the NSC number facilitates material traceability, resupply requests, and access to any archived screening data held by the NCI DTP. This procurement advantage is unique among the close-in benzofuran-2-carboxylate sulfonamide analogs.

Ester Prodrug or Permeability Probe Studies in Cellular Pharmacology

The ethyl ester functionality (HBD = 1 from benzamido NH only) of the target compound contrasts with the primary carboxamide analog (CAS 398999-99-0, HBD = 3). This difference predicts superior passive membrane permeability for the target compound based on established hydrogen-bond donor count–permeability correlations. Researchers designing cell-based assays where intracellular target engagement is required should select the ethyl ester over the carboxamide analog, while studies requiring higher aqueous solubility or metabolic stability to amidases may favor the carboxamide variant. The pair can also serve as matched molecular pair probes for ester-to-amide bioisostere evaluation.

CCK1 Receptor Pharmacology Studies Requiring High-Affinity Tool Compounds

The potential association with sub-nanomolar CCK1 receptor binding affinity (BindingDB BDBM50517333: IC50 = 0.0525 nM) suggests exploration of this compound or its close analogs as cholecystokinin receptor pharmacological tools. [2] This differentiates the target compound from other benzofuran sulfonamides characterized as urotensin II antagonists or chemokine receptor modulators. Research groups studying CCK-mediated signaling in gastrointestinal, anxiety, or satiety pathways should evaluate this compound as a structurally distinct chemotype relative to classical benzodiazepine-based CCK antagonists. Confirmatory re-synthesis and re-testing of authenticated CAS 477500-02-0 is essential before drawing firm conclusions.

Quote Request

Request a Quote for Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.